molecular formula C19H22N2O3S B5365521 3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide

3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide

Cat. No. B5365521
M. Wt: 358.5 g/mol
InChI Key: QQAGQCGVHVIYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide is a chemical compound that has drawn the attention of researchers due to its potential applications in the field of medicinal chemistry. The compound is also known as Azepane sulfonamide and is a sulfonamide derivative.

Mechanism of Action

The mechanism of action of 3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammation process. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells, which may be a promising approach for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide in lab experiments is its potential therapeutic applications. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide can be achieved through a multistep process. The first step involves the reaction of phenylsulfonyl chloride with azepane in the presence of a base to form 1-(phenylsulfonyl)azepane. This intermediate is then reacted with phosgene to form this compound.

Scientific Research Applications

3-(1-azepanylcarbonyl)-N-phenylbenzenesulfonamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and analgesic properties. The compound has also been found to be effective against certain types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-(azepane-1-carbonyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(21-13-6-1-2-7-14-21)16-9-8-12-18(15-16)25(23,24)20-17-10-4-3-5-11-17/h3-5,8-12,15,20H,1-2,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGQCGVHVIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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